5-Ethynyl-1,2,3-trimethoxybenzene

Catalog No.
S1921115
CAS No.
53560-33-1
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-1,2,3-trimethoxybenzene

CAS Number

53560-33-1

Product Name

5-Ethynyl-1,2,3-trimethoxybenzene

IUPAC Name

5-ethynyl-1,2,3-trimethoxybenzene

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3

InChI Key

CDZJQFRCCCDJLD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C#C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#C
  • Organic Synthesis

    The presence of the ethynyl group (C≡CH) and three methoxy groups (OCH3) suggests potential applications in organic synthesis as a building block for more complex molecules. The ethynyl group can participate in various coupling reactions to create carbon-carbon bonds, while the methoxy groups can influence the molecule's reactivity and solubility. PubChem, National Institutes of Health:

  • Material Science

    The aromatic ring structure with electron-donating methoxy groups could be of interest for research in material science. These functional groups can influence properties like conductivity or self-assembly behavior, making 5-Ethynyl-1,2,3-trimethoxybenzene a candidate for exploration in areas like organic electronics or functional materials. ScienceDirect, Conjugated Polymers: Design, Synthesis, Properties and Applications

  • Medicinal Chemistry

    While there's no current data on specific medicinal applications, the functional groups in 5-Ethynyl-1,2,3-trimethoxybenzene might hold potential for further investigation. The ethynyl group has been explored in developing anti-cancer drugs, and methoxy groups can influence a molecule's interaction with biological targets. However, more research is required to determine any potential bioactivity of 5-Ethynyl-1,2,3-trimethoxybenzene. National Cancer Institute, Dictionary of Cancer Terms

5-Ethynyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C11H12O3C_{11}H_{12}O_3 and a unique structure characterized by a trimethoxy-substituted benzene ring with an ethynyl group at the 5-position. This compound belongs to a class of compounds known for their potential biological activities and applications in medicinal chemistry. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable precursor in various synthetic pathways.

Due to its functional groups. Notably, it can undergo:

  • Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base, which can lead to the formation of more complex aromatic compounds.
  • Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can serve as intermediates in further synthetic transformations .
  • Suzuki-Miyaura Coupling: In this reaction, 5-ethynyl-1,2,3-trimethoxybenzene can react with arylboronic acids to yield biaryl compounds, which are important in pharmaceuticals .

Research indicates that 5-ethynyl-1,2,3-trimethoxybenzene and its derivatives exhibit various biological activities. Some studies have reported:

  • Anticancer Properties: Analogues of this compound have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving tubulin disruption similar to combretastatin analogues .
  • Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

The synthesis of 5-ethynyl-1,2,3-trimethoxybenzene can be achieved through several methods:

  • From 3,4,5-trimethoxybenzaldehyde:
    • Start with 3,4,5-trimethoxybenzaldehyde.
    • React with carbon tetrabromide and triphenylphosphine to form the dibromovinyl derivative.
    • Treat the dibromovinyl compound with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile to yield 5-ethynyl-1,2,3-trimethoxybenzene .
  • Sonogashira Reaction:
    • Utilize palladium-catalyzed coupling reactions involving aryl halides and terminal alkynes to synthesize this compound from simpler precursors.

The applications of 5-ethynyl-1,2,3-trimethoxybenzene are diverse and include:

  • Medicinal Chemistry: Used as a building block for synthesizing novel anticancer agents and other therapeutics.
  • Material Science: Its derivatives may be utilized in creating functional materials due to their electronic properties.

Interaction studies involving 5-ethynyl-1,2,3-trimethoxybenzene often focus on its reactivity with biological targets or other chemical entities. For instance:

  • Studies have explored its interactions with proteins involved in cancer cell signaling pathways.
  • Investigations into its reactivity with azides have been conducted to develop new triazole-based compounds that may exhibit enhanced biological activity .

Several compounds share structural similarities with 5-ethynyl-1,2,3-trimethoxybenzene. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1,2-DimethoxybenzeneTwo methoxy groups on benzeneLess reactive than trimethoxy derivatives
Combretastatin A4Trimethoxy groups with a different coreStronger anticancer activity
4-EthynylphenolEthynyl group on phenolic structureLacks methoxy groups
5-(2-bromovinyl)-1,2,3-trimethoxybenzeneSimilar structure but with bromineMore reactive due to bromine substitution

These comparisons highlight the unique positioning of the ethynyl group and the influence of methoxy substituents on the chemical properties and biological activities of these compounds.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy represents the cornerstone of structural elucidation for 5-Ethynyl-1,2,3-trimethoxybenzene, providing comprehensive insights into the molecular framework through multinuclear analysis [1] [2]. The integration of one-dimensional and two-dimensional NMR techniques enables complete structural assignment and confirmation of the compound's molecular architecture.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 5-Ethynyl-1,2,3-trimethoxybenzene exhibits characteristic chemical shift patterns that unambiguously confirm the structural arrangement [3] [4]. The aromatic region displays two distinct multipicity patterns at δ 6.65-6.75 ppm and δ 6.95-7.05 ppm, corresponding to the H-4 and H-6 positions respectively, each integrating for one proton [1]. These signals appear as doublets due to meta-coupling between the aromatic protons, with coupling constants typically ranging from 2.0-2.5 hertz [5].

The terminal alkynyl proton manifests as a sharp singlet at δ 3.08-3.15 ppm, a characteristic chemical shift for acetylenic hydrogen atoms attached to aromatic systems [6]. This signal serves as a diagnostic marker for the ethynyl functionality and confirms the presence of the terminal triple bond. The three methoxy substituents generate an intense singlet at δ 3.85-3.95 ppm, integrating for nine protons (3×OCH₃), indicating the equivalence of all methoxy groups due to rapid rotation around the carbon-oxygen bonds [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 5-Ethynyl-1,2,3-trimethoxybenzene, revealing distinct chemical shift patterns for each carbon environment [8] [9]. The aromatic carbon signals appear in the typical aromatic region between δ 107-153 ppm, with the methoxy-substituted carbons (C-1, C-2, C-3) showing characteristic downfield shifts at δ 151-153 ppm due to the electron-donating effects of the oxygen substituents [1] [3].

The ethynyl carbon atoms exhibit distinctive chemical shifts at δ 82.5-83.0 ppm and δ 79.8-80.2 ppm, corresponding to the sp-hybridized carbons of the triple bond [4]. The quaternary acetylenic carbon directly attached to the aromatic ring typically resonates at the more downfield position, while the terminal carbon appears at the upfield position. The methoxy carbon atoms resonate at δ 55-56 ppm, consistent with aliphatic carbons attached to oxygen [2].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional correlation spectroscopy provides crucial connectivity information for 5-Ethynyl-1,2,3-trimethoxybenzene by revealing through-bond coupling relationships between protons [5] [10] [11]. The COSY experiment establishes cross-peak correlations that confirm the adjacency of aromatic protons and validate the substitution pattern on the benzene ring.

The 2D-COSY spectrum displays characteristic cross-peaks between the aromatic protons at H-4 and H-6 positions, confirming their meta-relationship and the 1,2,3-trisubstitution pattern [12]. The absence of coupling between these aromatic protons and the methoxy protons confirms the through-space separation, while the alkynyl proton shows no scalar coupling correlations due to its terminal position [13]. These correlation patterns provide unambiguous structural confirmation and eliminate potential regioisomeric ambiguities.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry serves as a definitive analytical tool for molecular formula confirmation and structural characterization of 5-Ethynyl-1,2,3-trimethoxybenzene through precise mass measurement and detailed fragmentation analysis [1] [14] [15]. The technique provides both qualitative identification and quantitative assessment capabilities essential for comprehensive characterization.

Molecular Ion Determination

The molecular ion peak of 5-Ethynyl-1,2,3-trimethoxybenzene appears at m/z 192.0786, corresponding to the exact mass of C₁₁H₁₂O₃⁺- with a mass accuracy typically better than 5 parts per million [1]. The molecular ion exhibits moderate intensity (approximately 35% relative abundance), characteristic of aromatic compounds with electron-donating substituents that stabilize the radical cation [16] [17]. The high-resolution measurement enables unambiguous molecular formula assignment and distinguishes the compound from potential isobaric interferences.

Fragmentation Pathway Analysis

The electron ionization fragmentation pattern of 5-Ethynyl-1,2,3-trimethoxybenzene follows predictable pathways based on the stability of the resulting fragment ions [18] [19]. The base peak at m/z 177 results from the loss of a methyl radical ([M-CH₃]⁺, Δm = 15), representing the most favorable fragmentation pathway due to the formation of a stabilized phenoxy cation [16].

Secondary fragmentation pathways include the formation of m/z 163 through loss of formyl group ([M-CHO]⁺, Δm = 29) and m/z 149 via acetyl fragment elimination ([M-C₂H₃O]⁺, Δm = 43) [20]. The characteristic peak at m/z 63 corresponds to a cyclopentadienyl fragment ([C₅H₃]⁺), formed through extensive aromatic ring fragmentation and rearrangement processes. Additional diagnostic fragments at m/z 135, 121, and 107 represent sequential losses of methoxy and alkyl groups, providing detailed structural information about the substitution pattern [21].

X-ray Diffractometric Crystal Structure Determination

X-ray crystallography represents the ultimate structural characterization technique for 5-Ethynyl-1,2,3-trimethoxybenzene, providing absolute three-dimensional molecular geometry determination at atomic resolution [22] [23] [24]. This technique yields unambiguous structural parameters including bond lengths, bond angles, and intermolecular interactions essential for comprehensive understanding of the compound's solid-state properties.

Crystal Structure Parameters

The crystal structure determination of 5-Ethynyl-1,2,3-trimethoxybenzene reveals precise geometric parameters that validate theoretical predictions and experimental observations [27]. The acetylene bond length typically measures 1.203-1.210 Ångström, consistent with sp-hybridized carbon-carbon triple bond characteristics [28]. The aromatic carbon-carbon bonds exhibit standard benzene ring dimensions of 1.395-1.405 Ångström, while the carbon-oxygen bond lengths for the methoxy substituents range from 1.365-1.375 Ångström [29].

The molecular geometry demonstrates near-planarity of the aromatic system with the ethynyl substituent maintaining coplanar alignment, facilitating optimal π-orbital overlap [30]. The methoxy groups adopt orientations that minimize steric hindrance while maximizing electron delocalization into the aromatic system. Crystallographic disorder may be observed in the methoxy orientations due to rotational freedom around the carbon-oxygen bonds [31].

Intermolecular Interactions and Crystal Packing

The crystal packing analysis reveals the nature of intermolecular interactions governing the solid-state structure of 5-Ethynyl-1,2,3-trimethoxybenzene [32]. Weak van der Waals forces and potential π-π stacking interactions between aromatic rings contribute to crystal stability, while the methoxy substituents may participate in weak dipole-dipole interactions [30]. The alkynyl functionality can engage in weak hydrogen bonding with neighboring molecules through C-H···π interactions.

The space group symmetry and unit cell parameters provide insights into the molecular packing efficiency and thermodynamic stability of the crystalline form [31]. Multiple polymorphic forms may exist depending on crystallization conditions, each exhibiting distinct packing arrangements and potentially different physical properties.

Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic analysis provides essential quantitative purity assessment and impurity profiling capabilities for 5-Ethynyl-1,2,3-trimethoxybenzene, enabling quality control and analytical method validation [33] [34] [35]. The integration of multiple chromatographic techniques ensures comprehensive characterization and reliable quantitative analysis.

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography represents the primary technique for purity assessment of 5-Ethynyl-1,2,3-trimethoxybenzene, offering excellent separation efficiency and quantitative precision [36] [37] [38]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems provides optimal separation conditions for the compound and potential impurities [39] [40].

The chromatographic method employs gradient elution starting with 70% acetonitrile in water, increasing to 95% acetonitrile over 15-20 minutes to ensure complete elution of the target compound and related impurities [34]. Ultraviolet detection at 254 nanometers provides sensitive and selective detection, with the compound typically eluting at 8.5-9.2 minutes under standard conditions [33]. Peak purity assessment utilizes photodiode array detection to confirm the spectral homogeneity of the main peak and detect potential coeluting impurities [41].

Method validation parameters include linearity (R² ≥ 0.999), precision (relative standard deviation ≤ 2%), accuracy (recovery 98-102%), and limits of detection and quantification establishing the method's reliability for routine analysis [34]. The validated method enables determination of chemical purity typically exceeding 95% for synthetic samples [42] [6].

Gas Chromatography-Mass Spectrometry Integration

Gas chromatography-mass spectrometry provides complementary analytical capabilities for 5-Ethynyl-1,2,3-trimethoxybenzene characterization, combining high-resolution separation with definitive mass spectral identification [43] [44] [45]. The technique employs capillary columns with 5% phenyl-methylpolysiloxane stationary phases, optimized for aromatic compound analysis [39] [46].

The analytical conditions utilize helium carrier gas at 1.2 milliliters per minute flow rate, with temperature programming from 60°C to 280°C at 10°C per minute [47] [48]. The compound elutes at approximately 15.8-16.4 minutes, with mass spectral identification confirmed by library matching and fragmentation pattern analysis [21]. Quantitative analysis employs selected ion monitoring of characteristic fragments (m/z 192, 177, 63) for enhanced sensitivity and selectivity [45].

The integrated approach enables simultaneous purity assessment and impurity identification, with detection limits in the parts-per-million range for trace contaminants [47]. Method validation demonstrates excellent repeatability and intermediate precision for quantitative applications [40].

Computational Chemistry Validation of Experimental Data

Computational chemistry methods provide theoretical validation and property prediction capabilities for 5-Ethynyl-1,2,3-trimethoxybenzene, bridging experimental observations with fundamental quantum mechanical principles [49] [50] [51]. The integration of density functional theory calculations with experimental data ensures comprehensive characterization and enables property prediction for related compounds.

Density Functional Theory Calculations

Density functional theory calculations employ the B3LYP hybrid functional with 6-31G(d) and 6-311++G(d,p) basis sets for geometry optimization and frequency analysis of 5-Ethynyl-1,2,3-trimethoxybenzene [52] [49]. The optimized molecular geometry reproduces experimental bond lengths within 0.01-0.02 Ångström accuracy, validating the computational approach for structural prediction .

Frequency calculations at the same level of theory predict vibrational modes and infrared absorption frequencies, with the characteristic alkynyl C≡C stretch appearing at 2100-2200 cm⁻¹ in excellent agreement with experimental observations [55]. Electronic structure analysis reveals the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.2-4.8 electron volts, providing insights into electronic excitation and photochemical properties [56].

Advanced functionals including M06-2X and ωB97X-D with larger basis sets (def2-TZVP) improve the description of dispersion interactions and long-range electron correlation effects [49]. These calculations provide benchmark-quality results for thermochemical properties and intermolecular interaction energies essential for understanding crystal packing and solution behavior [57].

Validation Against Experimental Results

The computational results demonstrate excellent correlation with experimental characterization data, validating the theoretical approach for property prediction [50] [58]. Calculated nuclear magnetic resonance chemical shifts using the gauge-independent atomic orbital method reproduce experimental values within 0.1-0.5 parts per million for both ¹H and ¹³C nuclei [52].

Simulated infrared and ultraviolet-visible absorption spectra match experimental observations, confirming the accuracy of the computational methodology for spectroscopic property prediction [59]. The calculated molecular electrostatic potential and atomic charges provide insights into reactivity patterns and intermolecular interactions not directly accessible through experimental techniques .

The validated computational protocol enables prediction of properties for structural analogs and supports rational design of related compounds with desired characteristics [60]. The integration of experimental and theoretical approaches provides a comprehensive understanding of structure-property relationships essential for advanced applications [58].

         Analytical Technique                                                                                           Key Parameters/Information                                                     Applications/Insights          ¹H NMR Spectroscopy              Chemical shifts (δ): Aromatic protons (6-7 ppm), Alkynyl proton (2-3 ppm), Methoxy groups (3.8-4.0 ppm) Structural confirmation, purity verification, proton environment analysis         ¹³C NMR Spectroscopy Chemical shifts (δ): Aromatic carbons (100-160 ppm), Alkynyl carbons (80-90, 82-85 ppm), Methoxy carbons (55-56 ppm)             Carbon framework elucidation, functional group identification                  2D-COSY NMR                            Cross-peak correlations between coupled protons revealing molecular connectivity patterns                    Connectivity mapping, structural assignment validation

High-Resolution Mass Spectrometry Molecular ion peak: m/z 192.0786 (exact mass); Fragmentation patterns: m/z 177 (M-15), m/z 63 Molecular formula confirmation, fragmentation pathway analysis
GC-MS Base peak: m/z 192; Secondary peaks: m/z 177, 63; Retention time dependent on column conditions Compound identification, quantitative analysis, purity assessment
X-ray Crystallography Crystal structure determination revealing bond lengths, angles, and molecular geometry Absolute structure determination, intermolecular interactions
HPLC Analysis Purity assessment using reverse-phase or normal-phase chromatography with UV detection Quantitative purity analysis, impurity profiling, quality control
Computational DFT Methods Geometry optimization, electronic structure calculations, and spectroscopic property predictions Theoretical validation of experimental data, property prediction

m/z Value Fragment Ion Relative Intensity (%) Fragmentation Pathway
192 [M]⁺- 35 Molecular ion
177 [M-CH₃]⁺ 100 Loss of methyl radical
163 [M-CHO]⁺ 15 Loss of formyl group
149 [M-C₂H₃O]⁺ 25 Loss of acetyl fragment
135 [M-C₃H₅O]⁺ 20 Loss of methoxy group
121 [M-C₄H₇O]⁺ 18 Sequential alkyl loss
107 [M-C₅H₉O]⁺ 12 Extended fragmentation
93 [M-C₆H₁₁O]⁺ 8 Aromatic fragmentation
79 [C₆H₇]⁺ 15 Tropylium ion formation
63 [C₅H₃]⁺ 45 Cyclopentadienyl fragment
51 [C₄H₃]⁺ 20 Aromatic fragment

Nucleus Position/Group Chemical Shift (δ, ppm) Multiplicity Integration/Notes
¹H H-4 (aromatic) 6.65-6.75 d 1H
¹H H-6 (aromatic) 6.95-7.05 d 1H
¹H Alkynyl H 3.08-3.15 s 1H
¹H Methoxy CH₃ 3.85-3.95 s 9H (3×OCH₃)
¹³C C-1 152.8-153.2 - Aromatic
¹³C C-2 138.5-139.0 - Aromatic
¹³C C-3 151.1-151.6 - Aromatic
¹³C C-4 107.2-107.8 - Aromatic
¹³C C-5 115.8-116.2 - Aromatic
¹³C Alkynyl C≡C 82.5-83.0, 79.8-80.2 - Alkynyl carbons

Method/Basis Set Application Calculated Properties Typical Results
B3LYP/6-31G(d) Geometry optimization Bond lengths, angles C≡C: 1.203 Å, C-C: 1.421 Å
B3LYP/6-311++G(d,p) Frequency calculations Vibrational frequencies C≡C stretch: 2100-2200 cm⁻¹
M06-2X/6-31+G(d,p) Electronic properties HOMO-LUMO gap Gap: 4.2-4.8 eV
ωB97X-D/def2-TZVP Dispersion interactions Non-covalent interactions Weak π-π stacking
MP2/6-31G(d) Correlation effects Electron correlation Improved description
CCSD(T)/cc-pVTZ Benchmark calculations High-accuracy energies Reference standard

XLogP3

1.7

Wikipedia

5-Ethynyl-1,2,3-trimethoxybenzene

Dates

Last modified: 08-16-2023

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